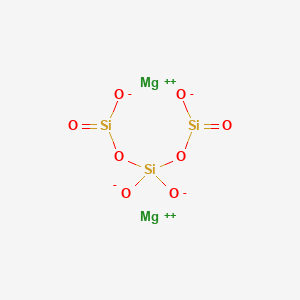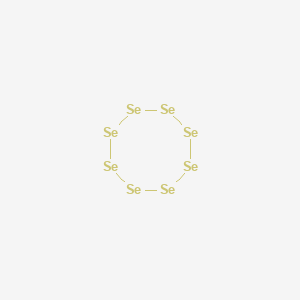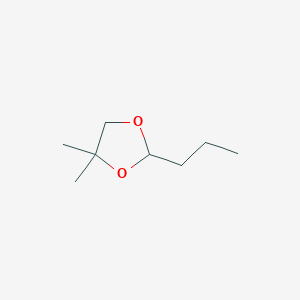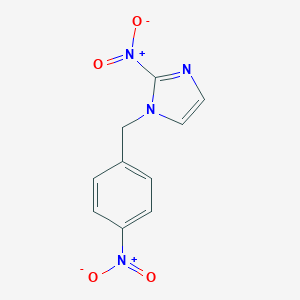
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its octahydro-4,7-methano-1H-indene core, which is a bicyclic structure with multiple chiral centers, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol typically involves multi-step organic reactions. One common method includes the hydrogenation of a suitable precursor, such as a substituted indene, under high pressure and in the presence of a catalyst like palladium on carbon (Pd/C). The reaction conditions often require elevated temperatures and pressures to achieve complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents like thionyl chloride (SOCl2) can convert the alcohol to a chloride.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: SOCl2 or phosphorus tribromide (PBr3) for converting alcohols to halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and halides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.
類似化合物との比較
Similar Compounds
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-methanol: A closely related compound with a similar structure but different functional groups.
(3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-indene-5-carboxylic acid: Another similar compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3aalpha,4beta,5beta,7beta,7aalpha)-Octahydro-4,7-methano-1H-inden-5-ol lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
10271-44-0 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(1R,2R,6R,7R,8S)-tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7-,8-,9-,10+/m1/s1 |
InChIキー |
FKZJBAXKHJIQDU-IGORNWKESA-N |
SMILES |
C1CC2C(C1)C3CC2CC3O |
異性体SMILES |
C1C[C@H]2[C@@H](C1)[C@H]3C[C@@H]2C[C@@H]3O |
正規SMILES |
C1CC2C(C1)C3CC2CC3O |
Key on ui other cas no. |
10271-44-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















